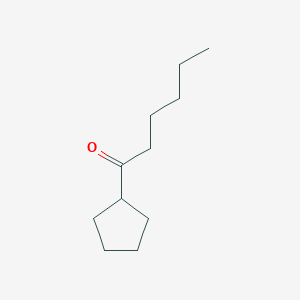
1-Cyclopentylhexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentylhexan-1-one is an organic compound belonging to the class of cycloalkanes It features a cyclopentane ring attached to a hexanone chain
Preparation Methods
The synthesis of 1-Cyclopentylhexan-1-one typically involves the following steps:
Cyclization: The formation of the cyclopentane ring is achieved through cyclization reactions, often using cyclopentane as a starting material.
Alkylation: The hexanone chain is introduced via alkylation reactions, where an alkyl halide reacts with a suitable nucleophile.
Industrial Production: Industrial methods may involve catalytic processes to optimize yield and purity. Specific catalysts and reaction conditions are tailored to achieve efficient production.
Chemical Reactions Analysis
1-Cyclopentylhexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, ranging from alcohols to carboxylic acids and substituted derivatives.
Scientific Research Applications
1-Cyclopentylhexan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and synthesis pathways.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research investigates its potential as a precursor for pharmaceutical compounds, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism of action of 1-Cyclopentylhexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing biochemical pathways.
Pathways Involved: Its effects are mediated through pathways related to its functional groups, such as ketone and cyclopentane moieties, which can participate in various biochemical reactions.
Comparison with Similar Compounds
1-Cyclopentylhexan-1-one can be compared with other cycloalkanes and ketones:
Cyclohexanone: Similar in structure but with a six-membered ring, cyclohexanone has different reactivity and applications.
Cyclopentanone: Featuring a five-membered ring, cyclopentanone shares some reactivity but differs in physical properties and uses.
Uniqueness: The unique combination of a cyclopentane ring and a hexanone chain in this compound provides distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
50395-66-9 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-cyclopentylhexan-1-one |
InChI |
InChI=1S/C11H20O/c1-2-3-4-9-11(12)10-7-5-6-8-10/h10H,2-9H2,1H3 |
InChI Key |
ASAKGOOHLHKKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















